molecular formula C12H9ClN2 B3032061 2-Chloro-4-ethylquinoline-3-carbonitrile CAS No. 101617-64-5

2-Chloro-4-ethylquinoline-3-carbonitrile

Cat. No.: B3032061
CAS No.: 101617-64-5
M. Wt: 216.66 g/mol
InChI Key: ATPCYFPDBTVACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethylquinoline-3-carbonitrile: is a heterocyclic aromatic compound with the molecular formula C12H9ClN2 . It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by a quinoline ring substituted with a chlorine atom at the second position, an ethyl group at the fourth position, and a cyano group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

    Substitution: Formation of 2-amino-4-ethylquinoline-3-carbonitrile.

    Oxidation: Formation of 2-chloro-4-ethylquinoline-3-carboxylic acid.

    Reduction: Formation of 2-chloro-4-ethylquinoline-3-amine.

Scientific Research Applications

2-Chloro-4-ethylquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA replication and repair, leading to cell death. The compound’s ability to form stable complexes with DNA and proteins is crucial to its biological activity. Pathways involved include the inhibition of topoisomerases, which are essential for DNA supercoiling and replication.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbonitrile
  • 4-Ethylquinoline-3-carbonitrile
  • 2-Chloro-4-methylquinoline-3-carbonitrile

Comparison: 2-Chloro-4-ethylquinoline-3-carbonitrile is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical properties and reactivity. Compared to 2-Chloroquinoline-3-carbonitrile, the ethyl group in this compound enhances its lipophilicity and may affect its biological activity. The combination of substituents makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.

Properties

IUPAC Name

2-chloro-4-ethylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-2-8-9-5-3-4-6-11(9)15-12(13)10(8)7-14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPCYFPDBTVACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=CC=CC=C21)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618149
Record name 2-Chloro-4-ethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101617-64-5
Record name 2-Chloro-4-ethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-ethylquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-ethylquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-ethylquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-ethylquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-ethylquinoline-3-carbonitrile
Reactant of Route 6
2-Chloro-4-ethylquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.